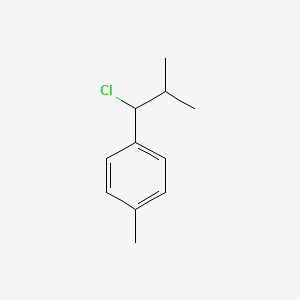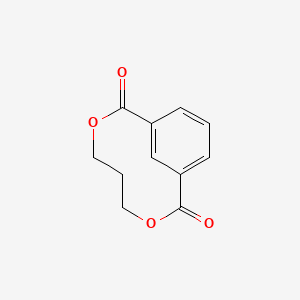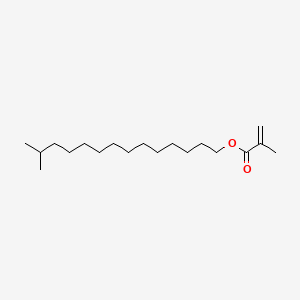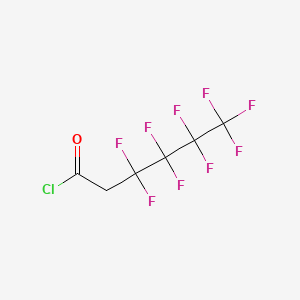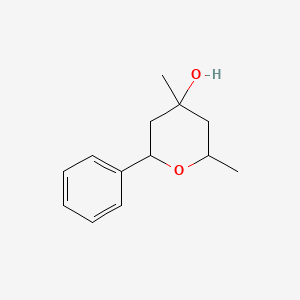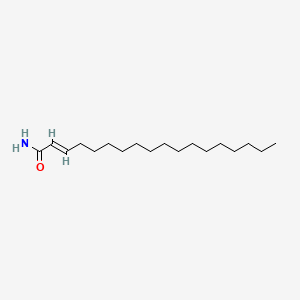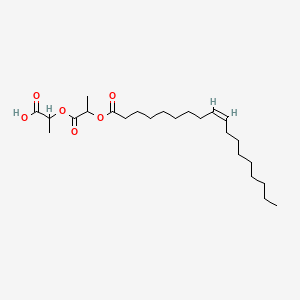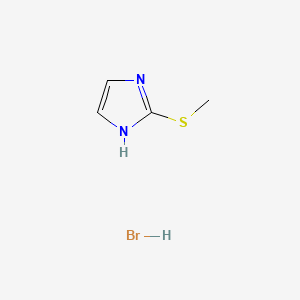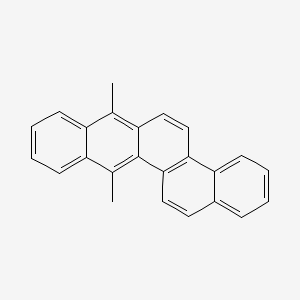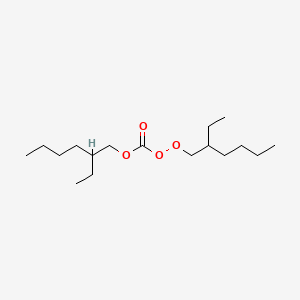
Sodium 2-ethyl-3-hydroxyhexyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-ethyl-3-hydroxyhexyl sulphate is synthesized through the esterification of 2-ethyl-3-hydroxyhexanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-ethyl-3-hydroxyhexanol and sulfuric acid, are mixed in reactors, and the resulting ester is neutralized with sodium hydroxide. The product is then purified and concentrated for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-ethyl-3-hydroxyhexyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to the alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 2-ethyl-3-hydroxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-ethyl-3-hydroxyhexyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of sodium 2-ethyl-3-hydroxyhexyl sulphate involves its ability to reduce surface tension and disrupt lipid membranes. This property makes it effective in breaking down cell membranes in biological applications and enhancing the solubility of hydrophobic compounds in industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a different molecular structure.
Sodium tetradecyl sulfate: Used in medical applications, particularly in sclerotherapy.
Sodium 2-ethylhexyl sulfate: Similar in structure but with different chain length and properties.
Uniqueness
Sodium 2-ethyl-3-hydroxyhexyl sulphate is unique due to its specific chain length and hydroxyl group, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over surfactant behavior .
Propriétés
Numéro CAS |
84962-92-5 |
|---|---|
Formule moléculaire |
C8H17NaO5S |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
sodium;(2-ethyl-3-hydroxyhexyl) sulfate |
InChI |
InChI=1S/C8H18O5S.Na/c1-3-5-8(9)7(4-2)6-13-14(10,11)12;/h7-9H,3-6H2,1-2H3,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
ILQMPQOCAOYYHC-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C(CC)COS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


